2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile
Description
Properties
IUPAC Name |
2,6-bis(3-methoxypropylamino)-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12-10-14(17-6-4-8-20-2)19-15(13(12)11-16)18-7-5-9-21-3/h10H,4-9H2,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHMWWBAQJNDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCCOC)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199516 | |
| Record name | 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51560-72-6 | |
| Record name | 2,6-Bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51560-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051560726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-bis[(3-methoxypropyl)amino]-4-methylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Reagents
- 4-Methylpyridine-3-carbonitrile : The pyridine core with a nitrile group at the 3-position and a methyl group at the 4-position.
- 3-Methoxypropylamine : The nucleophile providing the (3-methoxypropyl)amino substituents.
- Solvents : Typically polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate nucleophilic substitution.
- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation or side reactions.
Reaction Conditions
- Temperature : The reaction is generally conducted between 80°C and 120°C to optimize reaction rate and yield.
- Time : Reaction times vary from several hours to overnight, depending on scale and solvent.
- Stoichiometry : Equimolar or slight excess of 3-methoxypropylamine is used to drive the substitution at both 2 and 6 positions.
- Catalysts/Additives : In some protocols, bases or acid scavengers may be added to neutralize byproducts or facilitate amine nucleophilicity.
Typical Synthetic Procedure
- The 4-methylpyridine-3-carbonitrile is dissolved in the chosen solvent under an inert atmosphere.
- 3-Methoxypropylamine is added dropwise with stirring.
- The reaction mixture is heated to the target temperature and maintained for the required duration.
- Upon completion, the reaction mixture is cooled, and the product is isolated by standard workup procedures such as extraction, crystallization, or chromatography.
- Purification is often achieved by recrystallization or preparative HPLC to obtain high-purity product (>95%).
Industrial Scale Synthesis
On an industrial scale, continuous flow reactors are employed to enhance reaction control, yield, and scalability. Reaction parameters such as temperature, pressure, and residence time are optimized to maximize throughput and minimize impurities. Automation and in-line monitoring (e.g., LC-MS, HPLC) are used to ensure consistent quality.
Reaction Analysis and Optimization
| Parameter | Typical Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, THF | DMF often gives higher yield but risks decomposition; THF safer but slower reaction |
| Temperature | 80–120°C | Higher temperatures increase rate but may increase side reactions |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and side reactions |
| Stoichiometry | 1:2 to 1:2.2 (pyridine:amine) | Excess amine drives reaction to completion |
| Reaction Time | 6–24 hours | Longer times improve conversion but risk degradation |
| Purification Method | Crystallization, HPLC | Achieves >95% purity |
Research Findings and Data
- The nucleophilic substitution on the pyridine ring is facilitated by the electron-withdrawing nitrile group at the 3-position, which activates the 2 and 6 positions for amination.
- Studies have shown that controlling solvent polarity and temperature optimizes the selectivity for bis-substitution over mono-substitution or polymerization side reactions.
- Characterization of intermediates and final product by LC-MS and HPLC confirms the substitution pattern and purity.
- Stability studies indicate the compound is stable under neutral to basic pH but may degrade under strongly acidic or oxidative conditions.
Summary Table of Preparation Methods
| Step | Description | Key Conditions/Notes |
|---|---|---|
| Starting Material | 4-Methylpyridine-3-carbonitrile | Commercially available or synthesized via known methods |
| Nucleophile Addition | 3-Methoxypropylamine added to pyridine derivative | Inert atmosphere, polar aprotic solvent |
| Reaction | Heating at 80–120°C for 6–24 hours | Monitor by LC-MS/HPLC |
| Workup | Cooling, extraction, purification | Recrystallization or chromatography |
| Purification | Achieve >95% purity | Essential for research and industrial use |
| Scale-up | Continuous flow reactors for industrial production | Optimized parameters for yield and throughput |
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction products include amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Production
The synthesis of 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile typically involves the reaction of 4-methylpyridine-3-carbonitrile with 3-methoxypropylamine. This process is usually conducted under controlled conditions to optimize yield and purity. Advanced techniques such as continuous flow reactors are often employed in industrial settings to enhance production efficiency .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:
- Oxidation : Reacting with oxidizing agents like hydrogen peroxide to form carboxylic acids or ketones.
- Reduction : Using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
- Substitution Reactions : Engaging in nucleophilic substitutions under acidic or basic conditions to create diverse derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its biological activities. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. Research indicates that it may modulate receptor activity or enzyme function, which is crucial for therapeutic applications .
Biological Studies
The compound can be employed in biological research to explore its effects on cellular systems. Studies may focus on its pharmacological properties, toxicity profiles, and mechanisms of action, contributing to the development of new therapeutic agents .
Specialty Chemicals Manufacturing
In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties allow it to serve as an intermediate in the synthesis of various chemical products .
Material Science
The compound's chemical characteristics make it suitable for applications in material science, particularly in developing new polymers or coatings that require specific functional properties .
Case Study 1: Drug Development
Research has demonstrated the efficacy of compounds similar to this compound in modulating neurotransmitter systems. These findings suggest potential pathways for developing treatments for neurological disorders.
Case Study 2: Chemical Synthesis
A study highlighted the use of this compound as a precursor in synthesizing novel pyridine derivatives with enhanced biological activity, showcasing its versatility in organic chemistry.
Mechanism of Action
The mechanism by which 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of this compound differ in substituent groups, which influence electronic properties, solubility, and spectroscopic behavior:
Spectroscopic and Solvatochromic Behavior
The target compound’s azo derivatives exhibit substituent- and solvent-dependent UV/Vis absorption (Table 1). For example:
- Electron-donating groups (e.g., -OCH₃ on methoxypropyl) stabilize excited states, causing redshifted λₘₐₓ in polar solvents.
- Electron-withdrawing groups (e.g., -NO₂ in sulfonate derivatives) further enhance conjugation, shifting λₘₐₓ to ~550 nm .
Table 1: UV/Vis Absorption of Azo Derivatives
Solubility and Reactivity
- Target Compound : Soluble in CH₂Cl₂, DMF, and MeOH due to methoxypropyl’s ether linkage; moderate hydrogen bonding .
- Hydroxyethyl Analog : Higher water solubility but prone to intermolecular H-bonding, reducing dye stability .
- Sulfonate Derivative : Water-soluble (via -SO₃Na), suitable for aqueous dyeing processes .
- Butylamino Analog: Limited solubility in polar solvents; used in non-aqueous applications .
Biological Activity
2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile (CAS No. 51560-72-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N4O2. This compound features a nicotinonitrile backbone with two methoxypropyl amino groups, which may influence its biological interactions.
Cytotoxicity and Antiproliferative Effects
The antiproliferative effects of related compounds have been studied using various cancer cell lines. The ability to inhibit cell proliferation is crucial in the development of anticancer agents.
Case Study: Cytotoxicity Assessment
A study investigated the cytotoxic effects of nicotinonitrile derivatives on HeLa and A549 cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 200 to 300 µg/mL.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound D | HeLa | 226 |
| Compound E | A549 | 242.52 |
The mechanism by which nicotinonitrile derivatives exert their biological effects often involves interaction with cellular targets or pathways critical for microbial survival or cancer cell proliferation. For instance, some compounds have been shown to inhibit quorum sensing in bacteria, reducing virulence factor production.
Research Findings
Recent studies have highlighted the potential of small molecules like this compound to modulate bacterial virulence and enhance susceptibility to host defenses. In silico studies suggest that these compounds can interact with key regulatory proteins in pathogenic bacteria.
Table 3: In Silico Interaction Studies
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound F | AgrA | -7.5 |
| Compound G | AgrB | -8.1 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,6-Bis((3-methoxypropyl)amino)-4-methylnicotinonitrile, and how do reaction conditions influence yield?
- Methodology : Optimize via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) using 4-methylnicotinonitrile and 3-methoxypropylamine. Monitor temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to minimize byproducts like unreacted amines or hydrolysis derivatives. Characterize intermediates via LC-MS and confirm purity via HPLC (>95%) .
- Data Contradiction : Conflicting reports on solvent efficacy (DMF yields higher but risks decomposition; THF requires longer reaction times). A factorial design (temperature × solvent × stoichiometry) resolves trade-offs .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- pH : Test solubility and degradation kinetics in buffers (pH 2–12) via UV-Vis spectroscopy.
- Temperature : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Guidelines :
- Use PPE (nitrile gloves, lab coats) to avoid dermal exposure (H317 hazard) .
- Conduct reactions in fume hoods to mitigate inhalation risks (H319, H351) .
- Store in sealed containers under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases).
- Validate predictions with in vitro assays (IC50 measurements) and compare with analogs like 4-hydroxy-3-methoxycinnamaldehyde derivatives .
Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Approach :
- Use Hansen solubility parameters (HSPs) to correlate experimental solubility (e.g., 12 mg/mL in DMSO vs. 0.5 mg/mL in hexane) with solvent polarity .
- Apply quantitative structure-property relationship (QSPR) models to predict solubility in untested solvents .
- Conflict : Literature reports inconsistent solubility in ethanol; refine via controlled humidity studies (hygroscopicity impacts measurements) .
Q. How does the compound’s electronic structure influence its spectroscopic signatures (e.g., NMR, IR)?
- Methodology :
- Compare experimental H/C NMR shifts (e.g., δ 2.4 ppm for methyl groups) with density functional theory (DFT)-calculated chemical shifts (B3LYP/6-31G* basis set) .
- IR analysis of C≡N stretch (~2220 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .
- Advanced Insight : Hyperconjugation between methoxypropylamino groups and the pyridine ring alters electron density, validated via NBO analysis .
Q. What experimental designs optimize catalytic applications (e.g., as a ligand in transition-metal complexes)?
- Framework :
- Employ response surface methodology (RSM) to optimize ligand-metal ratios (e.g., Pd:ligand = 1:2) and reaction conditions (e.g., Suzuki-Miyaura coupling) .
- Compare turnover numbers (TON) with analogous ligands like 2,6-bis(trifluoromethyl)benzoic acid derivatives .
- Challenge : Ligand decomposition under high-temperature catalysis requires in situ stability assays .
Theoretical and Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
